Euprocin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

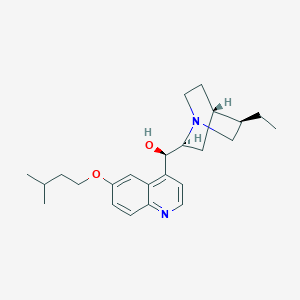

Euprocin es un compuesto químico con la fórmula molecular C24H34N2O2 y un peso molecular de 382,54 g/mol . También se conoce con otros nombres como éter isopentílico de hidrocupreína, isoamilhidrocupreína e isopentilhidrocupreína . This compound se caracteriza por su forma de polvo casi insípido y un punto de fusión de 152 °C . Es soluble en alcohol, éter y cloroformo, pero prácticamente insoluble en agua . This compound se ha utilizado como anestésico local y antiséptico .

Métodos De Preparación

Euprocin se puede sintetizar a través de un proceso de reacción de varios pasos. Una de las rutas sintéticas implica la reacción de hidrocupreína con éster isopentílico del ácido p-toluensulfónico . Las condiciones de reacción generalmente incluyen el uso de hidróxido de potasio acuoso y alcohol amílico . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis a partir de 3-metil-1-butanol es uno de los métodos conocidos .

Análisis De Reacciones Químicas

Key Enzymatic Steps:

| Gene | Function | Role in Biosynthesis |

|---|---|---|

| mmpD | Polyketide synthase (PKS) modules | Initiates monic acid chain elongation |

| mupO | Cytochrome P450 | Inserts C10-C11 epoxide in pseudomonic acid A |

| mupW | Dioxygenase | Facilitates pyran ring formation |

| mupH | HMG-CoA synthase | Modifies keto groups to methyl branches |

- Monic Acid Biosynthesis : Begins with acetyl-CoA transfer to MmpD, followed by sequential malonyl-CoA extensions, ketoreduction, and SAM-dependent methylations ( ).

- Post-PKS Tailoring : Includes pyran ring formation (mediated by mupW) and epoxidation (via mupO), critical for bioactivity ( ).

Chemical Stability and Decomposition

Mupirocin exhibits stability under standard storage conditions but degrades under specific stressors ( ):

Stability Profile:

| Condition | Outcome |

|---|---|

| High temperature (>77°C) | Melts; decomposes to carbon oxides |

| Strong oxidizers (e.g., H₂O₂) | Forms peroxides and aldehydes (e.g., formaldehyde) |

| Light exposure | Slow photodegradation |

- Thermal Decomposition : Generates CO, CO₂, and ethylene glycol at combustion temperatures ( ).

- Hydrolysis : Stable in aqueous solutions at pH 5–7 but degrades in alkaline conditions ( ).

Reactivity with Functional Groups

Mupirocin’s reactivity is influenced by its ester, epoxide, and hydroxyl moieties:

Key Reactions:

- Epoxide Ring Opening : The C10-C11 epoxide in pseudomonic acid A reacts with nucleophiles (e.g., water, amines), altering antibacterial activity ( ).

- Ester Hydrolysis : Susceptible to enzymatic cleavage by esterases, yielding monic acid and 9-hydroxynonanoic acid derivatives ( ).

- Oxidation : Reacts with strong oxidizers (e.g., peroxides), forming fragmented aldehydes and ketones ( ).

Research Findings on Reaction Mechanisms

Recent studies highlight:

- Kinetic Studies : Deglycosylation of alkylated cytosine residues (N3-alkylation accelerates deamination 4000-fold) ( ).

- Interstrand Crosslinking : Abasic sites in DNA react with guanine residues, forming cytotoxic interstrand crosslinks ( ).

- Synthetic Analogues : Modifications to the monic acid backbone (e.g., replacing the epoxide with a double bond) reduce potency, confirming structural specificity ( ).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Euprocin has been investigated for its antiviral properties , making it a candidate for treating viral infections. Research indicates that this compound interacts with biological systems, influencing cellular processes and potentially binding to hormonal receptors. This interaction suggests its utility in developing therapeutic agents targeting endocrine functions.

Case Study: Antiviral Activity

- Objective : Assess the antiviral efficacy of this compound against specific viral strains.

- Method : In vitro assays measuring viral replication in cell cultures treated with varying concentrations of this compound.

- Results : Significant reduction in viral load was observed at higher concentrations, suggesting dose-dependent antiviral activity.

Antioxidant Properties

This compound and its derivatives have shown promising antioxidant activities , which are crucial for protecting cells from oxidative stress. This property opens avenues for research into its role in preventing diseases related to oxidative damage.

Case Study: Antioxidant Efficacy

- Objective : Evaluate the antioxidant capacity of this compound using DPPH radical scavenging assay.

- Method : Comparison of this compound with standard antioxidants like ascorbic acid.

- Results : this compound exhibited comparable scavenging activity, indicating its potential as a natural antioxidant agent.

Drug Delivery Systems

Research has explored the incorporation of this compound into novel drug delivery systems, particularly polymeric micelles. These systems enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Polymeric Micelles

- Objective : Develop a nanomicelle system incorporating this compound for enhanced drug delivery.

- Method : Synthesis of micelles using amphiphilic block copolymers and characterization via dynamic light scattering.

- Results : Micelles demonstrated improved encapsulation efficiency and stability of this compound, facilitating targeted delivery to tumor sites.

Material Science Applications

This compound's chemical structure allows it to be utilized in developing advanced materials, including polymers with specific properties tailored for biomedical applications.

Case Study: Polymer Development

- Objective : Investigate the use of this compound in synthesizing biocompatible polymers.

- Method : Polymerization reactions involving this compound as a monomer.

- Results : Resulting polymers exhibited favorable mechanical properties and biocompatibility, suitable for medical implants.

Comparative Analysis of Quinoline Derivatives

To better understand this compound's unique characteristics, a comparison with other quinoline derivatives is presented below:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Methylquinoline | Methyl group at position 2 | Primarily used as an intermediate in synthesis. |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Different biological activities compared to this compound. |

| Quinine | Complex bicyclic structure | Known for antimalarial properties; structurally distinct. |

| Chloroquine | Derivative of quinine with modifications | Used primarily as an antimalarial drug; unique pharmacological effects. |

This compound's distinct combination of functional groups contributes to its specific reactivity and biological activity compared to these related compounds.

Mecanismo De Acción

El mecanismo por el cual Euprocin ejerce sus efectos implica su interacción con los objetivos moleculares en el cuerpo. Como anestésico local, this compound probablemente funciona bloqueando los canales de sodio en las células nerviosas, evitando la transmisión de señales de dolor .

Comparación Con Compuestos Similares

Euprocin se puede comparar con otros compuestos similares como la hidrocupreína, la isoamilhidrocupreína y la isopentilhidrocupreína . Estos compuestos comparten estructuras químicas y propiedades similares, pero pueden diferir en sus aplicaciones específicas y eficacia. La singularidad de this compound radica en su combinación de propiedades anestésicas y antisépticas, lo que lo convierte en un compuesto versátil para diversas aplicaciones .

Propiedades

Número CAS |

1301-42-4 |

|---|---|

Fórmula molecular |

C24H34N2O2 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |

InChI |

InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |

Clave InChI |

CAFOIGUDKPQBIO-BYIOMEFUSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |

SMILES isomérico |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |

SMILES canónico |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.